Serylphenylalanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16875-28-8 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-9(7-15)11(16)14-10(12(17)18)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7,13H2,(H,14,16)(H,17,18) |
InChI Key |
PPQRSMGDOHLTBE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)[C@H](CO)[NH3+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)N |
physical_description |
Solid |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Serine Phenylalanine
Solid-Phase Peptide Synthesis (SPPS) of Ser-Phe and Analogues
Solid-Phase Peptide Synthesis (SPPS), a method developed by R. Bruce Merrifield, is widely utilized for peptide construction due to its efficiency, rapidity, and simplified purification compared to solution-phase methods. In SPPS, the peptide chain is elongated while anchored to an insoluble polymeric support, typically starting from the C-terminal amino acid. core.ac.ukmdpi.compeptide.com
Fmoc-Based SPPS Techniques for Ser-Phe Integration
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the predominant strategy in modern SPPS. It employs an orthogonal protection scheme where the Fmoc group, which protects the α-amino group, is base-labile and removed using reagents such as piperidine, while side-chain protecting groups are acid-labile. peptide.comiris-biotech.debiosynth.com This orthogonality is vital for selective modifications during the synthesis process.
For the integration of Ser-Phe into a peptide sequence using Fmoc-based SPPS, the C-terminal phenylalanine residue is typically attached to the resin first, with its α-amino group protected by Fmoc. Subsequently, the Fmoc group is deprotected, and the Fmoc-protected serine is coupled. tudublin.ie This stepwise elongation ensures the proper formation of the peptide bond. Fmoc-L-serine and Fmoc-L-phenylalanine building blocks are routinely employed in this process. tudublin.ie The versatility of Fmoc-based SPPS enables the preparation of complex peptides, including those with challenging sequences. peptide.com
Application of Microwave Energy in Ser-Phe Peptide Synthesis
Microwave-assisted SPPS (MW-SPPS) has significantly advanced peptide synthesis by accelerating coupling and deprotection reactions, leading to reduced reaction times, higher repetitive yields, and improved peptide purity. elte.huekb.eg This acceleration is attributed to the rapid heating of the reaction mixture, which can help overcome aggregation issues frequently encountered with difficult peptide sequences. rsc.org
Studies have demonstrated the successful application of microwave energy in the synthesis of peptides containing Serine and Phenylalanine residues. For instance, the synthesis of a calmodulin-binding nonapeptide containing Ser-Phe-Lys was optimized using pulsed microwave irradiation cycles with intermittent cooling. elte.hu Another example includes the preparation of a streptavidin-binding heptapeptide (B1575542) (H-Phe-Ser-His-Pro-Gln-Asn-Thr-OH), where microwave assistance significantly shortened the reaction time while maintaining high purity. elte.hu While microwave heating generally accelerates acylation and deprotection reactions, specific challenges, such as those related to arginine residues, may still be observed.
Table 1: Benefits of Microwave-Assisted SPPS
| Feature | Conventional SPPS (Room Temperature) | Microwave-Assisted SPPS (Elevated Temperature) |
| Reaction Time | Longer | Significantly shorter elte.huekb.eg |
| Coupling Efficiency | Can be slow/incomplete | Accelerated, improved elte.hu |
| Deprotection Rate | Standard | Accelerated elte.huekb.eg |
| Peptide Purity/Yield | Variable, especially for difficult sequences | Improved, higher yields elte.huekb.egrsc.org |
| Aggregation Issues | Prevalent for difficult sequences | Reduced or overcome rsc.org |
Protecting Group Strategies for Serine and Phenylalanine Residues in SPPS
The use of protecting groups is fundamental in peptide synthesis to prevent undesired side reactions and ensure the selective formation of peptide bonds. peptide.combiosynth.com For Serine and Phenylalanine in SPPS, specific protecting group strategies are employed:
Serine (Ser): Serine possesses a hydroxyl group in its side chain, which is reactive and can undergo dehydration, acylation, or O→N migration, particularly in the presence of activating reagents. iris-biotech.de To prevent these side reactions, the hydroxyl group of serine is typically protected. In Fmoc chemistry, the tert-butyl (tBu) ether is the most common protecting group for the serine hydroxyl side chain. iris-biotech.debiosynth.compeptide.com This tBu group is acid-labile and is removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). iris-biotech.dedrivehq.com While tBu protection is standard, alternative strategies, such as omitting tBu protection (minimal protection approach) for hydroxyl-bearing amino acids, are being explored to enhance atom economy and reduce the use of hazardous solvents. drivehq.comcpcscientific.comresearchgate.net Tetrahydropyranyl (THP) has also been noted as an excellent protective group for hydroxyl moieties, compatible with both Fmoc and tBu SPPS, offering advantages over tBu and trityl protection in certain cases. iris-biotech.de
Phenylalanine (Phe): Phenylalanine is an aromatic amino acid and generally does not require side-chain protection in standard SPPS protocols, as its benzyl (B1604629) group is relatively unreactive under typical peptide synthesis conditions. core.ac.ukekb.eg The primary protection required for phenylalanine is for its α-amino group, which is typically protected with the Fmoc group in Fmoc-based SPPS. fishersci.be In Boc chemistry, the tert-butyloxycarbonyl (Boc) group is used for α-amino protection. peptide.comfishersci.ca
Table 2: Common Protecting Groups for Serine and Phenylalanine in SPPS
| Amino Acid | Functional Group Protected | Common Protecting Group (Fmoc Chemistry) | Removal Conditions (Typical) |
| Serine | Hydroxyl (side chain) | tert-Butyl (tBu) | Strong acid (e.g., TFA) iris-biotech.debiosynth.compeptide.comdrivehq.com |
| Phenylalanine | α-Amino (N-terminus) | Fmoc | Base (e.g., Piperidine) mdpi.comfishersci.be |
| Phenylalanine | Side chain | Generally none | N/A core.ac.ukekb.eg |
Solution-Phase Synthetic Approaches for Ser-Phe
While SPPS is widely used, solution-phase peptide synthesis (SolPPS) remains a viable and often complementary approach, particularly for shorter peptides or when specific purification strategies are desired. rsc.orgthaiscience.info In solution-phase synthesis, intermediates are isolated and purified at each step, which can be advantageous for ensuring high purity, though it often involves large solvent volumes and multiple purification steps. mdpi.com
The dipeptide Boc-Ser-Phe-OCH3 has been synthesized using a solution-phase method, employing standard workup procedures. nih.gov This specific synthesis involved the use of Boc (tert-butyloxycarbonyl) as the N-terminal protecting group and a methyl ester for the C-terminal phenylalanine. The resulting peptide was successfully crystallized, and its conformation in both crystal and solution states was characterized. nih.gov Solution-phase methods often utilize different protecting group combinations, such as Boc/Benzyl (Bn), where both Boc and Bn groups are acid-labile but can be removed independently by employing acids of different strengths. peptide.combiosynth.com Recent advancements in solution-phase peptide synthesis include the use of biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) to mediate coupling reactions, allowing for efficient one-pot coupling-deprotection sequences. mdpi.com
Synthesis of Ser-Phe Containing Derivatives and Analogues
The modification of peptides containing Serine and Phenylalanine, or the incorporation of these amino acids into novel molecular structures, is a significant area of research. This includes the design and synthesis of various derivatives and analogues to explore new biological activities or enhance existing properties.
Design and Synthesis of Naphthoquinone Amino Acid Derivatives Incorporating Serine or Phenylalanine
Naphthoquinones are a class of organic compounds recognized for their diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. mdpi.comkarger.combiointerfaceresearch.com The incorporation of amino acids, including Serine and Phenylalanine, into naphthoquinone structures has been investigated to develop new compounds with enhanced or novel pharmacological profiles. mdpi.comkarger.comresearchgate.net
The synthesis of naphthoquinone-amino acid derivatives can be achieved through various activation methods, such as room temperature synthesis, reflux synthesis, microwave-assisted synthesis, and ultrasound-assisted synthesis. mdpi.com These methods aim to produce cleaner products, higher yields, and reduced reaction times compared to conventional approaches. karger.com For instance, studies have reported the synthesis of 1,4-naphthoquinone (B94277) derivatives substituted with phenylalanine, demonstrating antimicrobial activity. karger.com Similarly, serine and phenylalanine have been incorporated into naphthoquinone structures via diamine alkyl spacers, leading to compounds that inhibit proteasome subunits, which are linked to the proliferation inhibition of certain cancer cell lines. mdpi.comresearchgate.net The electronic properties and biological potency of naphthoquinones can be modulated by attaching functional groups containing nitrogen, oxygen, and sulfur atoms, further highlighting the potential for diverse derivatization strategies. karger.com
Table 3: Examples of Naphthoquinone-Amino Acid Derivatives
| Amino Acid Incorporated | Naphthoquinone Type | Biological Activity (Reported) |
| Phenylalanine | 1,4-Naphthoquinone | Proliferation inhibition in various cell lines (e.g., HCT-8, MDAMB-435), antimicrobial activity mdpi.comkarger.com |
| Serine, Phenylalanine | Naphthoquinone (with diamine alkyl spacers) | Proteasome inhibition, proliferation inhibition in breast and ovarian cancer cell lines mdpi.comresearchgate.net |
| Alanine, Phenylalanine, Methionine, Glycine (B1666218), Asparagine | 1,4-Naphthoquinone, 2,3-Dichloronaphthoquinone | Potential in cancer field, antimicrobial activity mdpi.comkarger.com |
Selenotyrosine and Related Phenylalanine Derivatives
The phenylalanine residue within Ser-Phe, or phenylalanine as a constituent amino acid, can be modified to incorporate selenium, leading to selenotyrosine and related derivatives. A series of Se-substituted phenylalanine derivatives have been synthesized by modifying the para position of the phenyl ring with functional groups such as selenocyanate (B1200272) (-SeCN), seleninic acid (-SeO(2)H), or selenol (-SeH) nih.govresearchgate.netresearchgate.net.
The synthesis often commences with 4'-aminophenylalanine. Selenium is integrated into the aromatic ring by reacting the unprotected amino acid with nitrous acid, followed by the reaction of the diazotized aromatic amine with potassium selenocyanate at a pH of 4-5 to yield phenylalanine selenocyanate nih.govresearchgate.netresearchgate.net. This selenocyanate derivative can then be converted to the selenol directly through reduction with sodium borohydride, or it can be oxidized to the seleninic acid, which is subsequently reduced to the selenol nih.govresearchgate.netresearchgate.net. Further alkylation of the selenol, often referred to as 'selenotyrosine', produces selenoether derivatives of phenylalanine (e.g., Phe-SeR, where R can be methyl or allyl). Air oxidation of the selenol can also lead to the formation of diselenides, while mild oxidation of selenoether derivatives with peroxide can yield selenoxide derivatives nih.govresearchgate.net. These aromatic selenoamino acids are valuable as synthetic analogues, enhancing chemical functionality in proteins or peptides due to their stability and useful redox properties nih.govresearchgate.net.
Tranexamic Acid Derivatives Modified with Ser-Phe or Constituent Amino Acids
Tranexamic acid (TA), a synthetic derivative of lysine, is known for its antifibrinolytic properties nih.govmims.comebi.ac.uk. Research has explored the modification of tranexamic acid with various amino acids, including Ser-Phe, and its constituent amino acids, serine and phenylalanine, to create novel derivatives ijpsonline.comresearchgate.netresearchgate.net.
These tranexamic acid derivatives, such as tranexamic acid-Ser-Phe, have been efficiently synthesized using Fmoc solid-phase peptide synthesis ijpsonline.comresearchgate.netresearchgate.net. The synthesis process involves coupling tranexamic acid or its activated forms with the desired amino acids or dipeptides. Following synthesis, these derivatives are typically purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by analytical methods such as electrospray ionization mass spectrometry (ESI-MS) and proton nuclear magnetic resonance (1H NMR) ijpsonline.comresearchgate.netresearchgate.net.
Preliminary studies have investigated the interactions of these tranexamic acid derivatives with calf thymus DNA, observing a hypochromic effect in adsorption spectra, which suggests an interaction via a mixed mode of groove-binding and electrostatic interaction ijpsonline.comresearchgate.net. The enhanced affinity of these amino acid-modified tranexamic acid derivatives for calf thymus DNA, compared to free tranexamic acid, indicates that the amino acid side chains contribute to forming a specific environment and spatial structure conducive to DNA interaction ijpsonline.comresearchgate.net. This suggests that modified tranexamic acid compounds may hold significant practical value for further study ijpsonline.comresearchgate.net.
Dehydroamino Acid Derivatives from Serine and Phenylalanine Precursors
Dehydroamino acids (DHAs) are crucial precursors for the synthesis of various unnatural amino acids and are integral structural components found in many biologically active peptide derivatives nih.govresearchgate.net. These unsaturated amino acids can be derived from serine and phenylalanine precursors.
Dehydroalanine (B155165) (DHA) is commonly formed from serine residues through a dehydration process, which can be enzyme-mediated or achieved through chemical elimination reactions researchgate.netuminho.ptwikipedia.orgasm.org. Similarly, dehydrophenylalanine (often denoted as ΔF or didehydrophenylalanine) can be derived from phenylalanine mdpi.comgriffith.edu.auresearchgate.netnih.gov.
Chemical synthesis strategies for dehydroamino acid derivatives from serine and phenylalanine often involve elimination reactions of β-hydroxyamino acids or carbonate derivatives of serine and threonine nih.govresearchgate.netuminho.pt. For instance, an improved procedure for synthesizing dehydroalanine and dehydroaminobutyric acid involves using carbonate derivatives of serine and threonine with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) nih.govresearchgate.net. This method provides an efficient and milder anti-selective E2 elimination nih.govresearchgate.net. Another approach involves treating O-Cbz and O-Eoc derivatives of serine and threonine with K2CO3 in DMF, yielding dehydroalanine and dehydroaminobutyric acid derivatives in excellent yields researchgate.net. The resulting dehydroamino acid residues, such as dehydroalanine, possess an α,β-unsaturated carbonyl, rendering them electrophilic and capable of alkylating other amino acids wikipedia.org.
Strategies for Functionalization of Ser-Phe Containing Peptides
Functionalization strategies for peptides containing Ser-Phe leverage the distinct reactive groups present in serine and phenylalanine residues. These modifications are essential for tailoring peptide properties, introducing new functionalities, and enabling diverse applications.
The hydroxyl group of serine offers a primary site for various chemical modifications. Common derivatizations include phosphorylation, which plays a vital role in cell signaling pathways, and glycosylation, which can significantly enhance the metabolic stability of peptides peptide.com. These modifications can be introduced post-synthetically or through the incorporation of appropriately protected serine derivatives during peptide synthesis.
Phenylalanine, with its aromatic phenyl group, provides opportunities for modifications that can alter the peptide's hydrophobicity, electronic properties, or introduce specific recognition elements. Examples of phenylalanine derivatization, as seen in the context of selenotyrosine, include the introduction of halogen atoms (e.g., fluorination, chlorination), alkyl groups, or other functional moieties onto the phenyl ring nih.govresearchgate.netresearchgate.netpeptide.comfishersci.befishersci.cafishersci.ca. Such modifications can be used to probe receptor-ligand interactions, enhance binding affinity, or introduce spectroscopic handles.
Furthermore, if dehydroamino acid residues are introduced into Ser-Phe containing peptides from their serine or phenylalanine precursors, these electrophilic α,β-unsaturated carbonyls provide unique sites for further chemical transformations, such as Michael additions with nucleophiles, allowing for the incorporation of diverse side chains and the creation of cyclized or cross-linked peptide structures wikipedia.org. The broader strategy of incorporating unnatural amino acids into peptide sequences is an area of intensive investigation aimed at increasing chemical functionality and expanding the scope of peptide applications nih.govresearchgate.net.
Conformational and Structural Characterization of Serine Phenylalanine Dipeptide Systems
Spectroscopic Analysis of Ser-Phe Conformations
Spectroscopic methods provide direct experimental evidence for the preferred conformations of Ser-Phe and related peptides in various environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides due to its sensitivity to local magnetic environments and inter-nuclear distances. For peptides containing Serine and Phenylalanine, NMR studies, particularly two-dimensional (2D) techniques, have been instrumental in characterizing their conformational properties.
For instance, studies on tetrapeptides that include a Ser-Phe sequence, such as Ser-Pro-Phe-Arg, have utilized high-field NMR to reveal solvent-dependent conformational changes. Measurements of coupling constants, NH temperature dependence rates, and nuclear Overhauser effects (NOE), including rotating frame nuclear Overhauser spectroscopy (ROESY), can differentiate between conformations in aqueous versus organic solvents (e.g., CD3OH/D2O). In aqueous solutions, peptides may exhibit a random conformation or an average of rapidly interchanging conformers, while in less polar environments, a more well-defined conformation might be observed nih.govtandfonline.com. The distinct chemical shifts of diastereotopic Hβ protons in both Serine and Phenylalanine residues, observable in well-resolved 1D and 2D NMR spectra, serve as indicators of specific conformational states chemrxiv.org. Furthermore, NMR studies have shown that the stereochemistry of amino acids can significantly impact conformational heterogeneity; for example, D-configured amino acids in peptides may lead to fewer and more stable conformers compared to their L-configured counterparts, which can exhibit multiple, slowly interconverting conformers nih.gov.
Infrared (IR) and Ultraviolet (UV) spectroscopy, particularly in combination as IR-UV double resonance techniques, offer highly sensitive probes for gas-phase and solution-phase conformational analysis of dipeptides. These methods are adept at distinguishing between different conformers and characterizing their specific intramolecular interactions.
For cyclic dipeptides like cyclo(Phe-Ser), IR-UV double resonance spectroscopy has been employed to identify multiple distinct conformers, with some studies distinguishing up to five different forms nyu.eduscispace.com. IR-UV measurements specifically analyze the vibrational modes of NH and OH groups (e.g., in the 3200-3800 cm⁻¹ region), allowing for direct comparison with theoretical calculations to assign specific conformational structures nyu.eduscispace.comnih.govresearchgate.netrsc.org. For example, in Ac-Phe-Ser-NH2 (FS), IR absorption spectra in the NH stretching region provide a direct view of intramolecular interactions nih.govresearchgate.netrsc.org. UV spectroscopy, leveraging the aromatic chromophore of Phenylalanine, can detect electronic transitions that are sensitive to the local environment and conformation of the peptide mdpi.comacs.org. Additionally, far-IR spectroscopy (below 800 cm⁻¹) can reveal localized modes such as out-of-plane wagging motions of hydrogen atoms (ω(NH), ω(CH), ω(OH)) and hindered rotational motions, providing further detail on the conformational landscape. For instance, the ω(OH) vibration of the Ac-Phe-Ser-NH2 γ-turn has been observed at 557 cm⁻¹ nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation of Ser-Phe Peptides
Intramolecular Interactions Governing Ser-Phe Conformation
The specific three-dimensional structure of Ser-Phe is largely determined by a network of non-covalent intramolecular interactions.
Hydrogen bonds are fundamental to the conformational stability of peptides. In Ser-Phe, the presence of both serine's hydroxyl group and the peptide backbone allows for intricate hydrogen bonding networks. The hydroxyl group (OγH) of serine is particularly versatile, capable of acting as both a proton donor and acceptor, forming various intramolecular hydrogen bonds.
The aromatic ring of the phenylalanine residue in Ser-Phe contributes significantly to its conformational landscape through various non-covalent interactions, including aromatic stacking (π-π interactions) and CH-π interactions. These interactions, while often subtle, can play a crucial role in stabilizing specific folded structures.
The Serine Hydroxyl Group (-CH2OH) is highly flexible and can reorient to form a variety of intramolecular hydrogen bonds, thereby increasing the conformational versatility of the dipeptide pnas.org. It can act as both a proton donor and acceptor, forming interactions with the amino group, carbonyl group, or even the carboxyl group nih.govresearchgate.netrsc.orgpnas.org. This versatility can lead to the formation of more compact structures, such as gamma turns, which are stabilized by strong OH···O hydrogen bonds nih.govresearchgate.netrsc.org. The hydroxyl group's ability to engage in intramolecular attack, leading to N,O-acyl rearrangement, is also noted in the context of peptide hydrolysis, highlighting its active role in modulating reactivity and, by extension, conformational accessibility researchgate.netresearchgate.net.
Aromatic Stacking Interactions Involving Phenylalanine in Ser-Phe Containing Peptides
Analysis of Backbone Flexibility and Rigidity in Ser-Phe Containing Peptides
In Ser-Phe containing peptides, the interplay of these factors dictates the accessible conformational space. The side chains of amino acids also play a significant role in modulating backbone conformation, influencing steric hindrance and potential intramolecular interactions uni.luguidetopharmacology.orgwikipedia.org. For instance, the presence of a hydroxyl group in Serine and an aromatic ring in Phenylalanine can introduce specific local constraints or favorable interactions that affect the flexibility and preferred orientations of the peptide backbone.
Investigation of Extended and Cyclic Conformations in Ser-Phe Related Peptides
Studies on the Boc-Ser-Phe-OCH3 dipeptide, a model system for Ser-Phe, have revealed a predominant beta-strand-like conformation in both crystal and solution states fishersci.be. In the crystal structure, the peptide adopts specific dihedral angles (φ1 = -100.3°, ψ1 = 99.9° for Ser; φ2 = -122.2°, ψT2 = -172.5° for Phe), and the Serine side-chain assumes an extended conformation fishersci.be. Weak intramolecular hydrogen bonding between the Serine hydroxyl group and the Serine carbonyl oxygen has been observed fishersci.be. In solution, two-dimensional NMR spectroscopy, specifically ROESY spectra, further supports a beta-strand-like conformation for this dipeptide fishersci.be.
Extended conformations in peptides are characterized by specific backbone torsion angles, often corresponding to beta-strand (β) or polyproline II (PPII) structures wikipedia.org. The fully-extended conformation (C5) is one of the least investigated types of peptide secondary structure but is characterized by the largest separation per residue among peptide conformations.
Cyclic peptides, including those incorporating Serine and Phenylalanine, are of significant interest due to their constrained conformations, which can lead to enhanced biological activity or stability. The incorporation of residues like proline, which can induce turns, is a common strategy to create bended or cyclic structures. For example, cyclic analogues designed from thrombin receptor-derived peptides, such as cyclo(Phe-Leu-Leu-Arg-εLys-Dap), demonstrate how the absolute configuration of a Phenylalanine residue can influence spatial proximity and biological activity, highlighting the importance of fixed conformations in cyclic systems. Small changes in the local geometry of cyclic dipeptides, such as from cis to trans, can lead to significant structural differences.
Conformational Propensities of Serine and Phenylalanine Residues in Peptide Chains
Serine (Ser) : Serine residues exhibit varied conformational preferences depending on the local sequence context and environmental factors. It has a relatively low propensity for forming polyproline II (P_II) helices. However, phosphorylation of Serine can enhance its propensity toward the PPII conformation. Studies on Serine-containing peptides have shown that Serine can adopt beta-strand, PPII, and helical conformations. The hydroxyl group of Serine can participate in hydrogen bonding, influencing local backbone geometry fishersci.be. For instance, in a Serine-Alanine dipeptide model, the most stable conformer was found to be in the beta-turn region of the Ramachandran map, stabilized by intramolecular hydrogen bonds.
Phenylalanine (Phe) : Phenylalanine residues show a strong propensity for beta-strand (β) and polyproline II (PPII) conformations. The aromatic side chain of Phenylalanine contributes to its conformational preferences through steric and electronic interactions with the peptide backbone uni.lu. The high structural rigidity of the aromatic group minimizes the loss of conformational entropy upon binding in molecular recognition events. Computational studies on phenylalanine analogues have shown that their conformational propensities are strongly influenced by the orientation of the aromatic substituent and the environment uni.lu. While the majority of peptide bonds are in the trans conformation, Phenylalanine-Proline (Phe-Pro) peptide bonds can exhibit cis-trans isomerism, with cis conformations playing a key role in protein structure and function in some cases.
The combined conformational propensities of Serine and Phenylalanine contribute to the specific structural characteristics observed in Ser-Phe dipeptide systems, favoring extended beta-strand-like conformations stabilized by intramolecular interactions.
Intermolecular Interactions Involving Serine Phenylalanine Dipeptide and Its Constituent Residues
Protein Interaction Modulations by Serine and Phenylalanine
The individual characteristics of Serine and Phenylalanine residues significantly impact protein structure and function, particularly when mutations occur or when they participate in non-covalent interactions within protein contexts.
Impact of Serine to Phenylalanine Mutation on Protein Active Site Interactions
Mutations involving the substitution of Serine with Phenylalanine can profoundly alter the structural and functional characteristics of proteins, especially within active sites. Such a mutation can induce changes in the shape and volume of a protein's active site, thereby modifying the binding modes of compounds researchgate.net. The replacement of Serine, which possesses a hydroxyl group capable of forming hydrogen bonds, with Phenylalanine, a residue lacking this group, often leads to a loss of existing hydrogen bonds and a shift towards hydrophobic interactions researchgate.net.
For instance, in the T4 lysozyme, a Serine 117 to Phenylalanine mutation (S117F) was found to enhance thermostability. This increased stability is attributed to the burial of the introduced Phenylalanine side chain within the protein's hydrophobic core and the formation of a favorable edge-face aromatic-aromatic interaction with Phenylalanine 153, compensating for the lost hydrogen bond rcsb.org. Similarly, in the enzyme subtilisin Savinase, Serine to Phenylalanine mutations at specific positions can either abolish or intensify the enzyme's preference for aromatic groups in its S4 binding pocket, indicating a direct impact on the binding site's characteristics nih.gov.
In the context of phenylalanine hydroxylase (PAH), phosphorylation of Serine 16 induces local conformational changes, affecting substrate accessibility. Mutating Serine 16 to a negatively charged residue (S16E) mimics the effects of phosphorylation, leading to increased resistance to limited tryptic proteolysis and an elevated alpha-helical content nih.gov. Furthermore, studies on the tetracycline (B611298) efflux protein Tet(C) demonstrated that a Serine 202 to Phenylalanine substitution severely reduces tetracycline resistance and efflux activity. However, secondary suppressor mutations can restore wild-type resistance and efflux, suggesting that these mutations induce conformational changes to accommodate the S202F substitution and highlight the interdomain loop's role in mediating resistance nih.gov.
Analysis of Non-Covalent Interactions, Including Hydrogen Bonds and Hydrophobic Interactions, in Ser-Phe Context
Non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, are fundamental to the stability and function of proteins and peptides. Serine, with its polar hydroxyl (-OH) group, is a significant contributor to hydrogen bonding, acting as both a hydrogen donor and acceptor vaia.comproteinstructures.com. Conversely, Phenylalanine, characterized by its nonpolar aromatic ring, primarily participates in hydrophobic interactions vaia.comvaia.com.
The conformational preferences of dipeptides like Ac-Phe-Ser-NH2 are significantly influenced by intramolecular interactions, including hydrogen bonds. Research indicates that the strength of the OH···O hydrogen bond in Ac-Phe-Ser-NH2 is greater than the SH···O interaction in its cysteine analog (Ac-Phe-Cys-NH2), leading to a more compact gamma turn structure in the Ser-containing dipeptide rsc.org.
Hydrophobic interactions are critical for the structural integrity of proteins, particularly driving the folding process by facilitating the association of nonpolar amino acid side chains (like Phenylalanine) away from aqueous environments vaia.com. In alpha-helical transmembrane proteins, interactions predominantly involve aliphatic residues and Phenylalanine. While polar-polar interactions are generally sparse, exceptions include interactions between the side chains of Threonine or Serine and the backbone carbonyl groups of aliphatic and Phenylalanine residues oup.com.
Polar Hydrogen-π (Hp-π) Interactions between Ser-Phe and Other Protein Side Chains
Polar hydrogen-π (Hp-π) interactions represent a significant class of non-covalent interactions in biomolecular systems, involving a polar hydrogen atom interacting with the π-electron cloud of an aromatic system. These interactions are widespread in proteins, with 11 out of 20 natural amino acids participating researchgate.netnih.gov.
Quantitative calculations have been performed to determine the Hp-π interaction energies for various amino acid pairs, including Serine-Phenylalanine (Ser-Phe), Lysine-Phenylalanine (Lys-Phe), Histidine-Phenylalanine (His-Phe), and Tyrosine-Phenylalanine (Tyr-Phe) researchgate.netnih.govresearchgate.net. In these studies, Phenylalanine is typically simplified as a benzene (B151609) ring (C6H6), serving as the Hp-π acceptor, while Serine is simplified as methanol (B129727) (CH3OH) acting as the donor researchgate.net.
Hp-π interactions are characterized as point-to-π-plane interactions, exhibiting a broader range of interaction conformations and energies compared to conventional hydrogen bonds and electrostatic interactions researchgate.netnih.gov. The interaction energies for Hp-π bonds in proteins generally fall within the range of 10 to 30 kJ/mol, which is comparable to or even greater than the energies of common hydrogen bonds researchgate.netnih.gov. The typical bond length for Hp-π interactions, measured perpendicularly to the π-plane, is between 2.30 and 3.00 Å, notably longer than the approximately 1.9 Å for common hydrogen bonds researchgate.netnih.gov. Furthermore, these interactions are less susceptible to solvation effects nih.gov.
The calculated interaction energies for Ser-Phe and other amino acid pairs involved in Hp-π interactions are presented in the following table:
| Amino Acid Pair | Simplified Donor | Simplified Acceptor | Interaction Energy (kJ/mol) |
| Ser-Phe | CH₃OH | C₆H₆ | 10-30 (range for Hp-π) researchgate.netnih.gov |
| Lys-Phe | CH₃NH₂ | C₆H₆ | 10-30 (range for Hp-π) researchgate.netnih.gov |
| His-Phe | Imidazole (B134444) | C₆H₆ | 10-30 (range for Hp-π) researchgate.netnih.gov |
| Tyr-Phe | C₆H₅OH | C₆H₆ | 10-30 (range for Hp-π) researchgate.netnih.gov |
Interactions within Membrane Environments
The behavior of amino acid residues, including Serine and Phenylalanine, within membrane environments is crucial for understanding membrane protein structure, function, and peptide permeation. Molecular dynamics simulations have been extensively used to investigate the interactions of amino acid analogs, including Serine and Phenylalanine, within lipid bilayers nih.govuiuc.edunih.govacs.org.
General trends indicate that polar compounds like Serine tend to associate preferentially inside the membrane, while hydrophobic compounds like Phenylalanine show a preference for interacting outside the membrane nih.govuiuc.edunih.govacs.org. However, more detailed analyses reveal nuances: the free energy minimum for aromatic side chains (including Phenylalanine) is typically found near the lipid carbonyl group, whereas polar residues like Serine exhibit large positive free energies at the bilayer center, which can be mitigated by water penetration into the lipid bilayer nih.gov.
Phenylalanine has been shown to increase the permeability of bilayered vesicles, which serve as model membranes. This effect is hypothesized to be due to Phenylalanine's ability to assemble into aggregates within the interfacial region of the membrane acs.org. This phenomenon is particularly relevant to conditions like phenylketonuria (PKU), where elevated Phenylalanine levels are associated with deleterious symptoms, possibly linked to altered membrane permeability acs.org.
In alpha-helical transmembrane proteins, the majority of inter-residue interactions involve aliphatic residues and Phenylalanine. There is a notable absence of polar-polar, polar-charged, and charged-charged interactions, with the exception of those occurring between the side chains of Threonine or Serine and the backbone carbonyl groups of aliphatic and Phenylalanine residues oup.com. The hydration properties of Serine and Phenylalanine also differ at the membrane-protein interface; Phenylalanine exhibits lower hydration consistent with its hydrophobic nature, while Serine displays moderate hydrophilic characteristics ub.edu.
Nucleic Acid Interactions
The interaction of peptides and their derivatives with nucleic acids is a critical area of study, particularly for understanding gene regulation and developing therapeutic agents.
DNA-Binding Properties of Ser-Phe Modified Derivatives
While the direct DNA-binding properties of the unmodified Ser-Phe dipeptide are not extensively documented, studies have explored the DNA-binding characteristics of Ser-Phe as part of modified derivatives. For instance, tranexamic acid derivatives, including tranexamic acid-Ser-Phe (TA-Ser-Phe), have been synthesized and investigated for their interaction with calf thymus DNA (ctDNA) using ultraviolet (UV) absorption spectroscopy ijpsonline.comijpsonline.com.
These TA-Ser-Phe derivatives exhibited a hypochromic effect on the adsorption spectra of ctDNA, which is indicative of an interaction that involves a combination of groove-binding and electrostatic forces ijpsonline.comijpsonline.com. The observed higher affinity of these tranexamic acid derivatives for ctDNA, compared to free tranexamic acid, suggests that the amino acid side chains, including those of Serine and Phenylalanine, contribute to forming a specific local environment and spatial structure that facilitates interaction with ctDNA ijpsonline.comijpsonline.com. The hydroxyl group of Serine in these derivatives can be ionized under physiological conditions, thereby enhancing electrostatic interactions with the negatively charged DNA phosphate (B84403) backbone ijpsonline.comijpsonline.com. Differences in hypochromism among various derivatives also underscore the importance of spatial structure, electrostatic properties, and hydrophobic environment in mediating these interactions ijpsonline.com.
Mechanistic Insights into DNA Interaction Modes (e.g., Groove Binding, Electrostatic Interaction)
Short peptides, including dipeptides, are known to interact with double-stranded DNA (dsDNA), with binding mechanisms occurring in both the major and minor grooves of the DNA helix nih.govoup.comresearchgate.net. These interactions are fundamental to various biological processes and are a subject of increasing attention in molecular biology and biophysics nih.govoup.com.
Groove Binding: Peptides can bind within the grooves of DNA and RNA researchgate.netmdpi.com. This mode of interaction involves a combination of hydrogen bonding, hydrophobic effects, and Van der Waals interactions between the peptide and the DNA bases or backbone researchgate.netmdpi.com. The "shape readout" mechanism allows ligands to recognize sequence-dependent DNA shape by matching the width and electrostatic potential of the DNA groove with their own characteristics nih.govoup.com. In the minor groove, this recognition is often mediated by interactions with positively charged amino acids nih.govoup.com. For dipeptides containing aromatic residues like Phenylalanine, hydrophobic interactions and potential π-π stacking with DNA bases within the grooves can contribute to binding stability. While specific detailed mechanisms for Ser-Phe's direct DNA interaction are not widely documented, the general principles of peptide-DNA binding suggest that Ser-Phe, as a dipeptide, can engage in non-specific groove binding through a combination of hydrogen bonding from Serine's hydroxyl and amide groups, and hydrophobic/van der Waals interactions from Phenylalanine's side chain and the peptide backbone researchgate.netmdpi.com.
Solvent Effects on Ser-Phe Interactions and Conformations
The conformational preferences and interaction profiles of peptides like Ser-Phe are significantly influenced by the surrounding solvent environment. Solute-solvent interactions directly compete with the intramolecular interactions that typically stabilize the peptide's secondary structure researchgate.net.
Infrared (IR) and vibrational circular dichroism (VCD) spectroscopy are highly sensitive tools for investigating these solvent effects, revealing distinct spectral changes when strong solute-solvent hydrogen bonds induce conformational alterations researchgate.net. For peptides containing Serine, the hydroxyl group introduces a potent hydrogen bonding site that competes with the amide groups for both intra- and intermolecular interactions researchgate.net.
Computational studies on N-protected and C-capped Serine-Phenylalanine (e.g., Boc-Ser-Phe-n-propylamine) have shown that intramolecular OH···O hydrogen bonds within the serine residue are preferentially disrupted by solvents such as Dimethyl Sulfoxide (DMSO) researchgate.net. Accurate modeling of these solvent effects necessitates considering varying numbers of solvent molecules in computational structures, as experimental spectra are best explained by assuming mixed solvation states researchgate.net.
Further evidence of solvent impact comes from studies on peptides containing Serine and Phenylalanine. For instance, a tetrapeptide fragment containing Serine and Phenylalanine (Ser-Pro-Phe-Arg) exhibited different conformational properties when studied by Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) in different solvents nih.gov. In aqueous solution (H2O), the peptide adopted a random coil conformation or an average of rapidly interconverting conformations nih.gov. However, in a mixed solvent system of CD3OH/D2O (80/20, v/v), a well-defined conformation was observed nih.gov. This illustrates how solvent polarity and hydrogen-bonding capacity can profoundly alter peptide conformation and stability. NMR and CD spectroscopies are routinely employed to elucidate these solvent-dependent conformational changes in peptides nih.govresearchgate.netmpg.de. Additionally, density functional calculations on dipeptides demonstrate that incorporating explicit water molecules in the first solvation shell, beyond a continuum solvent model, significantly impacts nitrogen-15 (B135050) chemical shifts, underscoring the critical role of direct hydrogen bonding with solvent molecules nih.gov.
Biological and Mechanistic Roles of Serine Phenylalanine in Biological Systems in Vitro and Theoretical Studies
Role in Protein Structure and Function
Influence on Protein Folding and Stability through Serine and Phenylalanine Residues
The individual amino acid residues, serine and phenylalanine, play significant roles in dictating the intricate processes of protein folding and maintaining protein stability. Serine, characterized by its hydroxyl group, is capable of forming hydrogen bonds, which are crucial for stabilizing protein secondary structures like alpha helices and beta sheets nih.govjackwestin.com. While serine is not typically found in the middle of alpha-helices, it can favorably contribute to helical stability when positioned at the helical ends tandfonline.com. Serine is also identified as a "fluctuating" residue, indicating its conformational flexibility, which is important for protein dynamics and interactions nih.gov. Furthermore, regions rich in polyserine linkers often adopt extended, "loopy" conformations rather than regular secondary structures, suggesting a role in flexible or disordered regions of proteins tandfonline.com.
Phenylalanine, an aromatic and hydrophobic amino acid, contributes substantially to protein stability through hydrophobic interactions jackwestin.com. During protein folding, hydrophobic residues like phenylalanine are often sequestered to the interior of a protein, minimizing their contact with the aqueous environment and maximizing favorable interactions among themselves jackwestin.com. Aromatic residues, in general, are known to stabilize protein structures through various non-covalent interactions biorxiv.org. Conversely, the presence of phenylalanine at the N-terminus of a protein can be associated with a destabilized protein half-life, highlighting its context-dependent influence on stability iucr.org.
Catalytic Potential of Dipeptides and Related Structures
Dipeptides, including Ser-Phe, possess a fundamental peptide bond that can participate in various chemical reactions. Beyond their role as building blocks, some dipeptides have demonstrated intrinsic catalytic capabilities, particularly in simplified in vitro systems.
Peptidyl Transferase Activity (referencing Ser-His as a general dipeptide model)
The formation of a peptide bond is a cornerstone of protein synthesis, primarily catalyzed by the peptidyl transferase activity of the ribosome taylorandfrancis.comyoutube.com. Interestingly, studies have shown that certain dipeptides can exhibit peptidyl transferase activity even in the absence of the complex ribosomal machinery. For instance, alanylhistidine (B12496501) (Ala-His), a dipeptide structurally related to Ser-His, has been demonstrated to catalyze the peptidyl transfer reaction between amino acid moieties of tRNAs nih.govoup.comjst.go.jp. This highlights the inherent catalytic potential residing within minimal peptide structures.
While direct experimental evidence for Ser-Phe's peptidyl transferase activity is not extensively documented, drawing from the established catalytic role of dipeptides like Ser-His (or its analogue Ala-His) as a general model, it is theoretically plausible that Ser-Phe could participate in or influence peptide bond formation under specific conditions. The presence of the serine hydroxyl group and the phenylalanine aromatic ring could provide functional groups capable of facilitating such reactions, potentially through general acid-base catalysis or by orienting substrates, similar to how the histidine imidazole (B134444) ring contributes to catalysis in Ser-His.
Phosphodiesterase Activity (referencing Ser-His as a general dipeptide model)
Phosphodiesterases (PDEs) are enzymes critical for regulating cellular signaling by hydrolyzing cyclic nucleotides such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) oup.com. The modulation of PDE activity, whether through inhibition or activation, significantly impacts numerous cellular processes. Research indicates that various dipeptides and related structures can exhibit phosphodiesterase inhibitory activities csic.esmdpi.com. For example, some dipeptides have shown weak inhibitory effects against phosphodiesterase 4 (PDE4) mdpi.com.
Role in Cellular Processes: Mechanistic Investigations
The constituent amino acids of Ser-Phe, serine and phenylalanine, are deeply implicated in various cellular processes, particularly those involving dynamic protein interactions and post-translational modifications.
Influence on Biomolecular Condensate Formation via Serine and Phenylalanine Residues
Biomolecular condensates, often formed through liquid-liquid phase separation (LLPS), are membraneless organelles that play crucial roles in organizing cellular biochemistry and regulating diverse biological processes nih.govrsc.orgbiorxiv.org. The formation of these condensates is heavily influenced by the amino acid composition and sequence of intrinsically disordered regions (IDRs) within proteins nih.govbiorxiv.org. Serine and phenylalanine residues are frequently enriched in these IDRs and are key drivers of LLPS nih.govhymanlab.orgbiorxiv.org.
Phenylalanine, along with other aromatic residues like tyrosine, is particularly important in driving LLPS due to its ability to engage in multivalent interactions such as π-π stacking and cation-π interactions biorxiv.orgrsc.orgbiorxiv.orgbiorxiv.org. These interactions are essential for the formation and stabilization of liquid-like droplets rsc.org. For instance, mutations involving the substitution of phenylalanine to serine have been shown to disrupt phase separation biorxiv.orgbiorxiv.org. Conversely, mutations that convert polar amino acids, including serine, to aromatic amino acids like phenylalanine or tyrosine, are frequently observed among impactful mutations that promote LLPS researchgate.net.
Regulation of Cellular Signaling Pathways through Serine Phosphorylation Mechanisms
Protein phosphorylation is a ubiquitous and highly dynamic post-translational modification that serves as a central mechanism for regulating a vast array of cellular functions and transmitting signals throughout the cell creative-proteomics.comthermofisher.comwikipedia.org. In eukaryotic cells, phosphorylation predominantly occurs on the hydroxyl groups of serine, threonine, and tyrosine residues creative-proteomics.comthermofisher.comwikipedia.org. Serine phosphorylation is the most prevalent form and is fundamental to numerous intracellular signaling cascades creative-proteomics.comthermofisher.com.
The addition of a phosphate (B84403) group to a serine residue, catalyzed by protein kinases, can dramatically alter a protein's activity, localization, and interactions, thereby regulating essential cellular processes such as cell growth, differentiation, and apoptosis creative-proteomics.comthermofisher.comwikipedia.org. Key signaling pathways, including the MAPK pathway, heavily rely on serine phosphorylation events to transduce extracellular signals and elicit appropriate cellular responses creative-proteomics.comresearchgate.netnih.gov. The reversibility of this modification, facilitated by protein phosphatases that dephosphorylate serine residues, ensures precise control and allows for the resetting of signaling systems creative-proteomics.comthermofisher.comwikipedia.org.
Beyond its general role in signaling, serine phosphorylation is specifically implicated in cytokine signal transduction pathways, where serine/threonine kinases interact with and modulate tyrosine kinase-regulated cascades researchgate.netnih.gov. Dysregulation of serine phosphorylation mechanisms can have significant pathological consequences, as evidenced by its implication in the etiology of certain human cancers and immunodeficiencies researchgate.netnih.gov. While Ser-Phe itself is a dipeptide, the presence of the serine residue within any peptide or protein containing this dipeptide inherently introduces a potential site for phosphorylation, thereby integrating it into the complex network of cellular signaling pathways.
Computational Chemistry and Modeling Studies of Serine Phenylalanine
Molecular Dynamics (MD) Simulations of Ser-Phe Containing Systems
Molecular Dynamics (MD) simulations are a powerful tool for exploring the time-dependent behavior of molecular systems, offering a dynamic perspective on the conformational landscape and interactions of Ser-Phe.
Analysis of Intermolecular Interactions within Simulated Environments
MD simulations are crucial for analyzing the diverse intermolecular interactions that govern the behavior of Ser-Phe within its environment. These interactions include hydrogen bonding, π-stacking, and solvent interactions.
Hydrogen Bonding: Hydrogen bonds are fundamental in defining peptide structure and function. MD simulations can quantify the formation and stability of hydrogen bonds within Ser-Phe and between Ser-Phe and solvent molecules. For instance, studies examining amino acid side-chain interactions in confined spaces, such as nanopores, have shown that hydrogen-bonded interactions between polar side chains like Serine and Asparagine exhibit an enhanced dependence on their relative orientations compared to bulk water nih.govpnas.org. While not directly on Ser-Phe, this illustrates the capability of MD to probe such interactions. In the context of larger proteins, MD simulations have identified hydrogen bonding as a key interaction for ligand binding, with Serine residues often participating in these bonds mdpi.com. Research on N-protected and C-capped Serine and Serine-Phenylalanine has computationally found that intramolecular OH···O interactions are preferentially broken by solvents like DMSO, emphasizing the competition between intra- and intermolecular hydrogen bonds researchgate.net.
π-Interactions: Phenylalanine's aromatic ring makes it a key participant in π-interactions, including π-stacking and CH-π interactions. MD simulations can shed light on these interactions in systems containing Ser-Phe. For example, studies on the selective binding of phenylalanine dipeptides by polyaromatic receptors in water have shown that multiple CH-π and hydrogen-bonding interactions within the complementary cavity are key driving forces for high selectivity nih.govacs.org. While these studies focus on Phe-Phe dipeptides, the methodology is applicable to Ser-Phe where the phenylalanine residue would engage in similar interactions. MD simulations also reveal differences in aromatic interactions of phenylalanine sidechains in crowded solutions nih.gov.
Solvent Interactions: MD simulations are vital for understanding how Ser-Phe interacts with its solvent environment. Preferential solvation, where certain solvent molecules accumulate around the peptide, can be observed. For example, a tetrapeptide containing Ser-Phe (NAc-Ser-Phe-Val-Gly-OMe) showed preferential solvation by trifluoroethanol (TFE) over ethanol (B145695) (ETH) in water/alcohol mixtures, as revealed by diffusion NMR and MD calculations researchgate.netacs.org. MD simulations can provide site-specific preferential solvation data, showing how TFE concentration around the peptide is higher than in the bulk, unlike ethanol researchgate.net.
Force Field Validation and Development for Ser-Phe Peptides
The accuracy of MD simulations heavily relies on the quality of the force fields used. Force field validation and development are ongoing processes to ensure that simulations accurately reproduce experimental data and quantum mechanical calculations.
While specific force field development solely for Ser-Phe dipeptide is not widely documented as a standalone effort, Serine and Phenylalanine residues are integral components of general protein force fields like AMBER and CHARMM. These force fields undergo continuous refinement and validation to accurately model the behavior of all amino acids, including Ser and Phe, within peptides and proteins.
For instance, the AMBER force field has seen continuous evolution, with versions like ff15ipq and ff14SB incorporating improved parameters for amino acids, including Serine and Phenylalanine, to better capture conformational preferences and interactions nih.govambermd.orgaip.org. The development of force fields for phosphorylated amino acids, such as Serine, Threonine, and Tyrosine, within the AMBER framework (e.g., AMBER-FB15 compatible FB18) highlights the efforts to accurately model specific modifications that can influence peptide behavior nih.gov. Similarly, CHARMM force fields are developed and validated against quantum mechanical conformational energies, interactions with water, and experimental data for short polypeptides nih.gov. Studies involving amino acid analog pairs, including Ser and Phe, within membrane environments have utilized force fields like CHARMM22 to investigate interactions, demonstrating the application of established force fields in specific contexts nih.govnih.gov. The development of tuned interfacial force field parameters for protein adsorption to surfaces also involves assessing and adjusting parameters for amino acids like Phenylalanine to improve agreement with experimental adsorption free energies nih.gov.
Quantum Chemical (QM) Calculations
Quantum Chemical (QM) calculations offer a high-resolution view of the electronic structure and interactions within Ser-Phe, providing fundamental insights into its properties.
High-Level QM Methods for Interaction Energy Calculations (e.g., CCSD, CCSD(T), DFT)
High-level QM methods are indispensable for calculating interaction energies in Ser-Phe and related systems, providing a benchmark for understanding molecular forces. Methods such as Coupled Cluster with Singles and Doubles (CCSD), Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)), and Density Functional Theory (DFT) are commonly employed.
Studies on polar hydrogen-π (Hp-π) interactions between protein side chains, including Ser-Phe, have quantitatively calculated interaction energies using CCSD/6-311+G(d,p) and compared them to CCSD(T)/cc-pVTZ, noting that B3LYP DFT methods may fail in describing these interactions accurately nih.govresearchgate.net. This highlights the importance of using high-level methods for accurate energy calculations. The interaction energies between amino acid pairs in protein side-chain contacts have been evaluated using the DFT/TPSS/TZVP level for geometry optimization and refined with CCSD(T) at the complete basis set (CBS) limit cuni.cz. For aromatic interactions, such as those involving Phenylalanine, QM calculations using DFT (e.g., ωB97XD functional) and explicitly correlated methods like MP2-R12 and CCSD(T) have been used to determine interaction energies, showing that these interactions strengthen with increasing π-system size acs.orgelifesciences.orgacs.org.
Study of Hydrogen Bonding and π-Interactions at the Quantum Level
QM calculations provide detailed insights into the nature and strength of hydrogen bonding and π-interactions involving Ser-Phe.
Hydrogen Bonding: QM studies can precisely characterize hydrogen bonds, including their geometry, strength, and electronic contributions. For instance, conformation-selective IR-UV studies combined with DFT calculations have resolved the conformational preferences of capped dipeptides like Ac-Phe-Ser-NH2, providing a direct view of intramolecular interactions and showing that the OH···O hydrogen bond strength in Phe-Ser is stronger than SH···O in Phe-Cys, leading to a more compact gamma turn structure rsc.org. The analysis of intraresidue hydrogen bonding motifs in amino acids like Serine, Cysteine, and Selenocysteine within protein chains has been explored using gas phase laser spectroscopy and quantum chemistry calculations, revealing different local side chain hydrogen bonding trends researchgate.net. DFT calculations have also been used to study hydrogen bonding between water and amino acids, including Serine, showing stronger interactions upon single-electron oxidation rsc.org. The effect of Serine to Phenylalanine mutation on hydrogen bonding and polarity in active sites has been analyzed using computational methods, indicating a shift from hydrogen bond to hydrophobic interaction due to the loss of the hydroxyl group researchgate.net.
π-Interactions: QM calculations are essential for understanding the nuances of π-interactions involving Phenylalanine. Studies have quantitatively calculated polar hydrogen-π (Hp-π) interaction energies for amino acid pairs, including Ser-Phe, demonstrating that these interactions are point-to-π-plane interactions with a broader energy range than common hydrogen bonds nih.govresearchgate.net. The interaction energies for Hp-π in proteins are typically in the range of 10 to 30 kJ/mol, comparable to or even larger than common hydrogen bond interactions nih.govresearchgate.net. The bond length for Hp-π interactions is reported to be in the region of 2.30 to 3.00 Å at the perpendicular direction to the π-plane, which is longer than common hydrogen bonds (~1.9 Å) nih.govresearchgate.net. QM/MM calculations have also been used to study cation-π interactions, which are significantly stronger than typical hydrogen bonds and less affected by solvent, involving aromatic amino acids like Phenylalanine researchgate.netplos.org. DFT studies on synthetic polymer-amino acid interactions, including Phenylalanine and Serine, have analyzed interaction energies and vibrational frequency shifts, confirming the stability of adducts and the role of hydrogen bonding ias.ac.in.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ser-Phe Containing Peptides
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish and understand the relationships between the molecular structures of compounds and their various properties, including biological activity acs.org. In the context of peptides, QSAR models are frequently developed by collecting a diverse set of physicochemical properties of the 20 common amino acids uestc.edu.cn. Principal Component Analysis (PCA) is often applied to extract a smaller set of properties that effectively represent the majority of the information from the original parameter data uestc.edu.cn. These principal component scores are then used to characterize each amino acid within a peptide sequence, forming the basis for establishing peptide QSAR models correlated with experimental activity uestc.edu.cn.
The side chains of amino acids, including serine and phenylalanine, play significant roles in various molecular interactions, which are reflected in QSAR studies. For example, in studies concerning the binding affinity of ions like Na+ to alpha-amino acids, it has been observed that molecular descriptors related to side-chain properties are crucial for the final QSAR models acs.org. This finding is consistent with theoretical results indicating that the functional side chains of sodiated serine (Ser), cysteine (Cys), and phenylalanine (Phe) actively participate in Na+ binding acs.org.
QSAR models have also been employed to predict the binding affinity of phosphopeptides to 14-3-3 isoforms. In such models, non-polar amino acids at specific positions, including phenylalanine and serine, have been identified as important contributors to binding affinity biorxiv.org. The hydrophobic properties of residues at the N-terminal often have a significant contribution to the binding affinity of phosphopeptides biorxiv.org. Linear regression is a common method used in QSAR studies to link biological activities (as response variables) to molecular descriptors (as predictor variables) for data analysis biorxiv.org. Furthermore, QSAR analysis has been integral to systematic structure-activity studies of glucagon-like peptide-1 receptor (GLP-1R) agonists, where modifications to residues like phenylalanine (Phe6) were explored to optimize agonist potency mdpi.com.
Computer-Aided Molecular Design (CAMD) for Ser-Phe and Related Peptides
Computer-Aided Molecular Design (CAMD) is a computational approach that leverages molecular modeling and simulation techniques to design and optimize molecules with desired properties. For Ser-Phe and peptides containing this dipeptide, CAMD principles can be applied to explore new sequences, modify existing ones, and predict their characteristics without extensive experimental synthesis.
The application of CAMD in peptide chemistry often involves the integration of various computational methods, including those discussed in conformational analysis and QSAR modeling. For instance, understanding the conformational energy landscape of Ser-Phe, as mapped through techniques like molecular dynamics, provides critical structural insights necessary for rational design portlandpress.com. By analyzing the preferred conformations and accessible energy states, CAMD can guide modifications to Ser-Phe or its surrounding residues to achieve specific structural orientations or interactions.
Furthermore, QSAR models developed for Ser-Phe containing peptides are directly applicable in CAMD workflows. These models can predict the biological activity or other relevant properties of novel peptide sequences based on their structural features acs.org. For example, if a QSAR model indicates that certain physicochemical properties of Ser or Phe residues are crucial for a particular binding affinity, CAMD can be used to design peptides that enhance these properties. This iterative process of design, prediction, and refinement is central to CAMD. While direct examples of CAMD studies focusing solely on the Ser-Phe dipeptide are less commonly highlighted in broad literature searches, the principles of CAMD are extensively applied in the design of larger peptides and proteins where Ser-Phe motifs might play a critical role. For instance, in the design of GLP-1 receptor agonists, computer-aided approaches were used to analyze structure-activity relationships and explore side-chain modifications of phenylalanine residues, demonstrating the utility of CAMD in optimizing peptide properties mdpi.com. CAMD facilitates the exploration of a vast chemical space, enabling the targeted synthesis of peptides with improved therapeutic or functional characteristics by leveraging computational predictions to guide experimental efforts.
Advanced Analytical Methodologies for Serine Phenylalanine Research
Mass Spectrometry (MS) Techniques
Mass spectrometry plays a crucial role in the characterization of peptides, providing information on molecular weight, structure, and sequence through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ser-Phe Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for the analysis of non-volatile and thermally labile molecules, including peptides and proteins. It is particularly effective for characterizing dipeptides like Ser-Phe due to its ability to generate intact molecular ions and characteristic fragments. ESI-MS can be connected online with chromatographic techniques, enhancing its analytical power. nih.gov
For Ser-Phe (molecular formula C12H16N2O4), predicted collision cross section (CCS) values and mass-to-charge (m/z) ratios for various adducts have been reported. These predicted values are crucial for identification and characterization in complex mixtures. uni.lu
Table 1: Predicted Mass Spectrometry Parameters for Ser-Phe Adducts
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]+ | 253.11829 | 157.9 |
| [M+Na]+ | 275.10023 | 163.9 |
| [M+NH4]+ | 270.14483 | 162.2 |
| [M+K]+ | 291.07417 | 162.1 |
| [M-H]- | 251.10373 | 156.9 |
| [M+Na-2H]- | 273.08568 | 159.9 |
| [M]+ | 252.11046 | 157.7 |
| [M]- | 252.11156 | 157.7 |
Data Source: PubChemLite uni.lu
Liquid Chromatography-Electrospray Ionisation Tandem Mass Spectrometry (LC-ESI-MS/MS) for Identification and Quantification of Ser-Phe Containing Peptides
Liquid Chromatography-Electrospray Ionisation Tandem Mass Spectrometry (LC-ESI-MS/MS) offers a powerful combination of separation and detection capabilities, making it indispensable for the identification and quantification of peptides, even in complex biological matrices. The chromatographic separation in the first dimension resolves components, which are then introduced into the mass spectrometer for highly specific detection and fragmentation. nih.govacs.orgnih.gov
An example of its application includes the identification of the anti-oxidant tripeptide Ser-Phe-Val (352.4 Da) from soybean protein hydrolysates. This identification was achieved by connecting reversed-phase high-performance liquid chromatography (RP-HPLC) online to electrospray ionization mass spectrometry. nih.gov Furthermore, two-dimensional (2D) LC-MS/MS systems have been developed for the highly selective analysis of chiral amino acids, including serine and phenylalanine, in biological fluids like human plasma and urine. acs.orgnih.govresearchgate.netjst.go.jp These systems often involve a non-enantioselective reversed-phase separation in the first dimension, followed by enantioselective separation in the second dimension, coupled with MS/MS detection for specific precursor/product ion pairs. acs.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis of Serine and Phenylalanine
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of amino acids like serine and phenylalanine, derivatization is typically required prior to GC-MS analysis to increase their volatility and improve chromatographic behavior. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyl dimethylsilyl (TBDMS) derivatives, or methyl chloroformate. pensoft.net These derivatives are more stable and less moisture-sensitive than those formed using other reagents.
GC-MS has been successfully applied to the analysis of amino acids, including serine and phenylalanine, in various biological and food samples. For instance, GC-MS has been used to identify and quantify amino acids in yak and cattle-yak meat, where serine and phenylalanine were among the significantly up-regulated amino acids in cattle-yak meat. mdpi.com In metabolomics studies, GC-MS has also identified serine and phenylalanine as significant metabolites in urine samples from children with spleen-deficiency diarrhea, indicating their involvement in metabolic pathways. nih.gov The technique allows for sensitive and precise determination, often utilizing selected ion monitoring (SIM) mode for enhanced specificity at low concentrations. ubbcluj.ro
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating complex mixtures, allowing for the isolation and individual analysis of components like Ser-Phe.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification and Analysis of Ser-Phe Peptides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and highly effective technique for the purification and analysis of peptides, including those containing Ser-Phe. hplc.euresearchgate.net The separation in RP-HPLC is based on the differential hydrophobic interactions between the analyte and a non-polar stationary phase, typically C18, C8, or C4 alkyl chains bonded to silica (B1680970) particles. hplc.eupolypeptide.com Peptides are usually eluted using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing reagent like trifluoroacetic acid (TFA). hplc.euresearchgate.net
RP-HPLC combines high resolution and recovery with ease and speed of operation, making it suitable for a wide range of peptides with varying physicochemical properties. researchgate.net For example, RP-HPLC connected online to ESI-MS was instrumental in the identification and subsequent purification of the tripeptide Ser-Phe-Val. nih.gov This technique is also employed for the purification of synthetic peptides, where a new mathematical model based on retention time can predict the percentage of organic modifier needed for elution in RP-SPE (solid-phase extraction), aiding in designing efficient elution programs. mdpi.com
Two-Dimensional Liquid Chromatography for Enantiomeric Separation of Serine and Phenylalanine
Two-Dimensional Liquid Chromatography (2D-LC) offers enhanced separation power by combining two different chromatographic mechanisms in a single system, significantly improving resolution, especially for enantiomeric separations. This is particularly important for amino acids like serine and phenylalanine, which exist as L- and D-enantiomers. molnar-institute.comnih.govresearcher.life
For the enantiomeric separation of amino acids, 2D-LC methods often involve an achiral reversed-phase separation in the first dimension, followed by a chiral separation in the second dimension using specialized chiral stationary phases. acs.orgnih.govmolnar-institute.comnih.gov Pre-column derivatization with agents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC; AccQ) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is commonly employed. acs.orgnih.govmolnar-institute.comnih.govjst.go.jp These derivatization steps introduce beneficial chromatographic properties for both dimensions and favorable detection properties, especially when coupled with mass spectrometry. nih.gov
Studies have successfully utilized 2D-LC systems for the enantioselective analysis of proteinogenic amino acids, including serine and phenylalanine, in complex biological matrices like human plasma. acs.orgnih.govnih.gov These methods allow for the precise determination of trace levels of D-amino acids, which can serve as potential biomarkers for various physiological conditions. acs.org For instance, the D-forms of phenylalanine and serine have been found to increase significantly with the progression of kidney dysfunction, highlighting their potential as sensitive biomarkers for early diagnosis of chronic kidney disease. acs.org
Capillary Electrophoresis for Peptide Analysis
Capillary Electrophoresis (CE) is a powerful separation technique widely utilized for the analysis of peptides, including small dipeptides like Ser-Phe. CE offers high resolution and reproducibility, making it particularly suitable for handling small sample volumes and achieving efficient separations mdpi.comfree.frtaylorfrancis.com. The separation mechanism in CE is based on the differential movement of charged compounds within a background electrolyte under an applied electric potential, a process governed by the analytes' electrophoretic mobility, which is influenced by their charge and shape free.frresearchgate.net.
CE is often employed as a complementary technique to High-Performance Liquid Chromatography (HPLC) due to its distinct separation principles free.fr. For dipeptides, CE has demonstrated efficacy in chiral separations, which is critical for distinguishing between enantiomeric forms of dipeptides. This is often achieved through the incorporation of chiral selectors, such as beta-cyclodextrin (B164692) and sodium deoxycholate, into the running buffer polimi.itnih.gov. Optimization of parameters like buffer concentration, pH, and the presence of organic modifiers can significantly enhance the separation efficiency and resolution of dipeptide mixtures polimi.it.
Recent advancements have led to the development of comprehensive CE-Mass Spectrometry (CE-MS/MS) platforms, enabling detailed profiling and quantification of numerous dipeptides. These integrated systems can achieve excellent separation of structural isomers, even those with inverted amino acid binding orders, with instrumental detection limits ranging from 0.088 to 83.1 nM for a wide array of dipeptides acs.org. CE-MS is particularly well-suited for the detection and characterization of naturally occurring peptides and small proteins with molecular weights below 20 kDa mdpi.com.
Spectroscopic Detection Methods (Beyond Conformational Analysis)
Spectroscopic techniques provide invaluable information regarding the electronic structure, molecular environment, and interactions of Ser-Phe and its derivatives.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a widely used method to investigate the binding modes and interactions of small molecules, including peptides and their derivatives, with DNA mdpi.com. When a dipeptide or its derivative interacts with DNA, changes in the DNA's UV absorption spectrum can occur, typically manifesting as hypochromic (decrease in absorbance) or hyperchromic (increase in absorbance) effects, along with potential shifts in the absorption maximum researching.cnijpsonline.com.
For instance, studies on the interaction of L-cysteine dipeptide (Cys-Cys) with DNA, employing UV-Vis spectrophotometry, have shown a hypochromic effect at lower dipeptide concentrations, transitioning to a hyperchromic effect at higher concentrations researching.cn. Such observations, coupled with salt-effect experiments, can provide evidence for electrostatic interactions between the dipeptide and DNA researching.cn. Similarly, investigations into nicotinoyl aspartic acid dipeptide derivatives interacting with calf thymus DNA have revealed hypochromicity in the DNA's UV spectra as the derivative concentration increases, indicating an interaction ijpsonline.com. While direct studies specifically on Ser-Phe derivatives interacting with DNA using UV-Vis were not identified in the provided search results, the established principles and methodologies applied to other dipeptides demonstrate the applicability of UV-Vis spectroscopy for such investigations.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier high-resolution technique for the detailed structural characterization of peptides, encompassing their higher-order structures and chiral identification bruker.com. Modern NMR advancements, particularly the integration of cryoprobes, have significantly boosted sensitivity, enabling the acquisition of high-quality data even from minute quantities of native peptides bruker.comnih.gov.
Ultraviolet-Visible Absorption Spectroscopy for DNA Interaction Studies of Ser-Phe Derivatives
Proteomic Techniques for Protein Hydrolysate Analysis Incorporating Serine and Phenylalanine
Proteomic techniques are indispensable for the analysis of protein hydrolysates, which are complex mixtures of peptides and free amino acids resulting from protein digestion. These techniques are crucial for identifying and quantifying peptides containing specific amino acids like serine and phenylalanine, and for understanding the composition of such hydrolysates nih.govacs.orgmdpi.comresearchgate.net.
Mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), coupled with advanced chromatographic separation methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), forms the cornerstone of proteomic analysis for hydrolysates nih.govacs.orgmdpi.comresearchgate.netnih.gov. These integrated platforms allow for the separation of complex peptide mixtures followed by their identification and sequencing based on their mass-to-charge ratios and fragmentation patterns.
For instance, UPLC-Q-TOF-MS/MS has been successfully applied to identify antioxidant peptides within mung bean protein hydrolysates, including sequences that incorporate both serine and phenylalanine, such as Ala-Ser-Phe-Ala-Ser-Met-Pro-His acs.org. Tandem mass spectrometry is routinely used for the amino acid sequencing of isolated peptides, providing precise information about their primary structure. An example includes the identification of the peptide Ser-Ser-Glu-Phe-Thr-Tyr from potato protein hydrolysate through tandem mass spectrometry nih.gov. High-resolution mass spectrometry combined with chemometric approaches is also employed for the detailed characterization of short endogenous peptides in various biological samples nih.gov. The ability of LC-MS/MS to assign specific peptide sequences, such as Ala-Met-Ser-Phe-Ala-Glu-Met from rice protein hydrolysates, further underscores its utility in this field researchgate.net.
Derivatization Strategies for Enhanced Detection in Analytical Chemistry
Many amino acids and small peptides, including Ser-Phe, inherently lack strong chromophores or fluorophores, which limits their direct detection by common analytical techniques like UV-Vis or fluorescence spectroscopy. To overcome this limitation and enhance detection sensitivity, particularly in chromatographic and mass spectrometric analyses, derivatization strategies are widely employed in analytical chemistry shimadzu.comrsc.orgmdpi.comjasco-global.comnih.govwho.intresearchgate.net.
Derivatization involves chemically modifying the analyte by introducing a detectable group, such as a chromophore (for UV-Vis detection), a fluorophore (for fluorescence detection), or a charged moiety (to improve ionization efficiency in mass spectrometry) shimadzu.comrsc.orgmdpi.comjasco-global.comnih.govresearchgate.netgoogle.com.
Common derivatization reagents for amino acids and peptides include:
o-phthalaldehyde (OPA) : This reagent reacts with primary amino acids to form highly fluorescent products, which can be detected with high sensitivity by fluorescence detectors or, in some cases, by UV detectors shimadzu.commdpi.comjasco-global.comnih.govwho.int. However, the stability of OPA derivatives can vary for different compounds mdpi.com.
9-fluorenylmethyl chloroformate (FMOC) : Unlike OPA, FMOC reacts with both primary and secondary amino acids, yielding fluorescent derivatives, thus enabling the simultaneous quantification of a broader range of amino acids shimadzu.commdpi.comnih.gov.
Other reagents such as dansyl chloride, 4-dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl), phenyl isothiocyanate (PITC), and 2,4-dinitrofluorobenzene (FDNB) are also frequently used for derivatization mdpi.com.
In HPLC analysis, derivatization can be performed either before the chromatographic separation (pre-column derivatization) or after the separation (post-column derivatization). Pre-column derivatization methods are often preferred due to their compatibility with UHPLC and reversed-phase columns, offering a simplified system configuration and high sensitivity shimadzu.comjasco-global.com.
Data Tables
Due to the nature of the requested content (analytical methodologies rather than specific experimental data for Ser-Phe), direct numerical data tables for Ser-Phe are not consistently available across all search results. However, the following table summarizes the PubChem CIDs for the compounds mentioned in the article.
Table 1: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Ser-Phe | 7009598 |
| Serine (L-Serine) | 617 |
| Phenylalanine (L-Phenylalanine) | 6140 |
Table 2: Representative Detection Limits in Dipeptide Analysis by CE-MS/MS
| Analytical Technique | Analytes (Examples) | Detection Limit Range (nM) | Reference |
| CE-MS/MS | 335 Dipeptides | 0.088–83.1 | acs.org |
Note: The detection limits presented are general examples for dipeptide analysis using CE-MS/MS and may vary depending on the specific dipeptide and experimental conditions.
Future Perspectives and Interdisciplinary Applications of Serine Phenylalanine Research
Integration of Experimental and Computational Approaches for Comprehensive Understanding
The future of Ser-phe research heavily relies on the synergistic integration of experimental and computational methodologies to gain a comprehensive understanding of its structure, dynamics, and interactions. Computational techniques, such as molecular dynamics (MD) simulations and structure-based design, are increasingly vital for predicting the effects of amino acid mutations on peptide stability, binding affinity, and function nih.govresearchgate.net. For instance, computational analysis has been employed to investigate the molecular basis of affinity improvements in protein interactions, with subsequent biochemical experiments validating these hypotheses mit.edu. This combined approach allows for the rapid screening of potential Ser-phe modifications or its incorporation into larger sequences, predicting their behavior before costly and time-consuming experimental synthesis and testing nih.gov.
Potential in Bio-Inspired Material Science and Advanced Peptide Engineering
Ser-phe, as a dipeptide, holds significant potential as a building block in bio-inspired material science and advanced peptide engineering. Peptides, even short ones like dipeptides, possess the inherent molecular information necessary to form well-ordered nanostructures through self-assembly rsc.org. This self-assembly process is driven by specific molecular recognition modules and structural elements, leading to the creation of functional biomaterials rsc.orgeuropean-mrs.com. The unique combination of a hydrophilic serine and a hydrophobic phenylalanine in Ser-phe can contribute to the formation of diverse supramolecular architectures, such as hydrogels, nanofibers, and other ordered assemblies rsc.orgresearchgate.net.
These bio-inspired materials can mimic the complex structures and functionalities found in nature, offering properties like biocompatibility, biodegradability, and tunable mechanical characteristics european-mrs.comresearchgate.net. For example, self-assembling peptides have been explored as three-dimensional scaffolds for cell culture and tissue regeneration, including bone and nerve repair, and for controlled drug delivery researchgate.net. Advanced peptide engineering aims to design peptides with novel functionalities by incorporating non-natural amino acids or modifying their backbones and side chains, thereby expanding the diversity and complexity of self-assembling structures rsc.org. The principles derived from studying Ser-phe's self-assembly behavior can inform the design of more complex peptide-based materials for applications ranging from tissue engineering and drug delivery to biosensors and bioelectronics european-mrs.comrsc.orguniv-pau.fracs.org.
Advancements in Peptide Design for Specific Molecular Recognition
The precise arrangement of amino acids within peptides dictates their ability to recognize and bind to specific molecular targets. Ser-phe, or longer peptides incorporating these residues, can be rationally designed as molecular recognition elements for a variety of applications. Short-chain peptides have already been demonstrated as promising molecular recognition elements in biosensors for detecting proteins, viruses, bacteria, and small molecules mdpi.com. The aromatic nature of phenylalanine and the hydroxyl group of serine can participate in crucial non-covalent interactions, such as π-stacking and hydrogen bonding, which are vital for specific ligand binding mdpi.comacs.orgplos.orgtrinity.edu.
Future advancements in peptide design for specific molecular recognition involving Ser-phe could lead to highly selective biosensors capable of detecting specific analytes with high sensitivity umbc.edu. For instance, peptides derived from odorant-binding proteins have been computationally designed for recognizing specific volatile organic compounds mdpi.com. Similarly, a designed peptide inhibitor containing Val-Ala-Phe-Arg-Ser (VAFRS) demonstrated specific binding to phospholipase A2, highlighting the significance of structure-based drug design acs.org. Understanding how the Ser-phe motif contributes to the binding specificity and promiscuity of larger peptide sequences will be crucial. This involves studying how loop conformations and the interaction networks of residues like serine and phenylalanine define recognition sites and influence binding affinity plos.org. Such insights will be instrumental in developing targeted therapeutics, diagnostic tools, and advanced separation technologies.
Contribution to Fundamental Understanding of Peptide Biophysics and Chemical Biology
Research on Ser-phe significantly contributes to the fundamental understanding of peptide biophysics and chemical biology. As a dipeptide, Ser-phe serves as a minimalistic model to study the intrinsic properties that govern peptide structure, stability, and dynamics. The formation of the peptide bond itself, a cornerstone of protein synthesis, can be explored at this fundamental level, including the factors influencing its stability and conformational rigidity libretexts.orglardbucket.org.
In chemical biology, Ser-phe research contributes to understanding how specific amino acid sequences mediate biological functions. For instance, dipeptides like seryl-histidine (Ser-His) have been shown to catalyze peptide bond formation, offering insights into primitive chemistry and the origin of macromolecules protobiology.org. While Ser-phe itself may not be a catalyst, studying its formation and degradation can shed light on enzymatic mechanisms and the stability of peptide bonds in various biological contexts. Furthermore, understanding the interactions of Ser-phe with other biomolecules can provide insights into protein-protein interactions, enzyme-substrate recognition, and the roles of specific amino acids in cellular processes msu.ru. This foundational knowledge is essential for advancing fields such as drug discovery, synthetic biology, and the development of new biotechnological tools.
Q & A
Basic Research Questions
Q. What experimental design frameworks are optimal for studying Ser-phe’s biochemical interactions?
- Methodology : Use the P-E/I-C/O framework to structure hypotheses: define the Population (e.g., cell lines or enzyme systems), Exposure/Intervention (e.g., Ser-phe concentration gradients), Comparison/Control (e.g., untreated samples), and Outcome (e.g., binding affinity measurements). Predefine "shell" tables to organize variables and ensure alignment with public health significance .
- Documentation : Follow guidelines for concise experimental descriptions, avoiding redundancy between text and visuals. Include statistical methods (e.g., ANOVA for dose-response curves) to validate hypotheses .
Q. How can researchers ensure reproducibility in Ser-phe synthesis protocols?
- Protocol standardization : Detail reaction conditions (temperature, solvent purity, catalysts) and validate purity via NMR or HPLC. For known compounds, cite established synthesis methods; for novel derivatives, provide full spectral data and purity thresholds (>95%) in supplementary materials .
- Subsampling : Use stratified sampling to minimize preparation errors, report incremental selection criteria, and calculate subsampling errors (sFE) to ensure analytical representativeness .
Q. What are best practices for data collection in Ser-phe toxicity studies?
- Survey design : Avoid jargon naires; pilot-test with small cohorts to refine clarity. Use Likert scales for subjective outcomes (e.g., cell viability) and ensure cross-tabulated databases align with research objectives .
- Bias mitigation : Randomize treatment groups and blind analysts to sample identities during data interpretation .
Advanced Research Questions
Q. How should researchers resolve contradictions in Ser-phe’s mechanism of action across studies?
- Contradiction analysis : Conduct iterative qualitative coding of conflicting data (e.g., transcriptomic vs. proteomic results). Triangulate findings using mixed-methods approaches (e.g., molecular docking simulations + in vitro assays) to identify contextual factors (e.g., pH-dependent binding) .
- Systematic reviews : Map literature using PRISMA guidelines, categorizing studies by experimental models (e.g., in vivo vs. computational) and highlighting methodological divergences (e.g., assay sensitivity thresholds) .
Q. What advanced statistical models are suitable for analyzing Ser-phe’s dose-response heterogeneity?
- Model selection : Apply Bayesian hierarchical models to account for inter-study variability. Use Akaike Information Criterion (AIC) to compare nonlinear regression fits (e.g., Hill vs. Logit models) .
- Uncertainty reporting : Quantify instrument error margins (e.g., ±0.1 nM for SPR assays) and propagate errors through final calculations using Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
